molecular formula C18H24N2O B11838952 1-Butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62607-99-2

1-Butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B11838952
CAS No.: 62607-99-2
M. Wt: 284.4 g/mol
InChI Key: UJHRHHVAZMFNFR-UHFFFAOYSA-N
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Description

1-Butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

62607-99-2

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one

InChI

InChI=1S/C18H24N2O/c1-2-3-13-20-16-12-8-7-11-15(16)18(21)19-17(20)14-9-5-4-6-10-14/h4-6,9-10,17H,2-3,7-8,11-13H2,1H3,(H,19,21)

InChI Key

UJHRHHVAZMFNFR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(NC(=O)C2=C1CCCC2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-Butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound with potential biological activities. This compound has garnered attention for its pharmacological properties, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C18H24N2OC_{18}H_{24}N_{2}O with a molecular weight of 284.40 g/mol . The structure features a hexahydroquinazolinone core substituted with a butyl and a phenyl group.

Antibacterial Activity

Research indicates that compounds within the hexahydroquinazolinone class exhibit significant antibacterial properties. A study conducted on various nitrogen-based heterocyclic compounds demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Hexahydroquinazolinones

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL
Reference Compound (e.g., Penicillin)S. aureus16 µg/mL
Reference Compound (e.g., Streptomycin)E. coli32 µg/mL

The presence of electron-donating groups in the structure was linked to enhanced antibacterial activity .

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Study:
A study exploring the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines revealed that some derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines . The specific mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve the inhibition of specific kinases or transcription factors involved in tumor growth.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Some studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest: It has been proposed that the compound could interfere with cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in bacterial and cancer cells leading to cell death.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 1-butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) activity suggests it could help increase acetylcholine levels in the brain, which is crucial for cognitive function. In vitro studies have shown promising results in reducing AChE activity, which could lead to improved memory and cognitive performance in affected individuals .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it acts as a tankyrase inhibitor, which may suppress cancer metastasis. Tankyrase inhibitors are of particular interest in cancer therapy due to their role in regulating cellular processes related to tumor growth and spread . Furthermore, the compound's structural characteristics allow it to bind effectively to cancer-related targets, enhancing its therapeutic potential.

Biological Evaluation

Case Studies:
Several studies have evaluated the biological activity of this compound:

  • Neuroprotective Study : A study assessed the effects of this compound on AChE inhibition. Results demonstrated significant inhibition compared to control substances, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Evaluation : Another study focused on the compound's ability to inhibit tankyrase activity in cancer cell lines. The findings suggested that treatment with this compound led to reduced cell proliferation and migration in metastatic cancer models .

Summary of Findings

Application AreaActivity TypeKey Findings
NeuroprotectionAChE InhibitionSignificant reduction in AChE activity observed
AnticancerTankyrase InhibitionReduced cell proliferation and migration noted

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